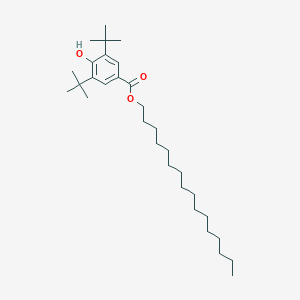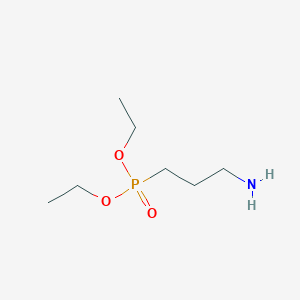
二乙基(3-氨基丙基)膦酸酯
概述
描述
Diethyl (3-aminopropyl)phosphonate is a chemical compound with the molecular formula C7H18NO3P . It is also known by other names such as 3-diethoxyphosphorylpropan-1-amine, diethyl 3-aminopropylphosphonate, and (3-Aminopropyl)phosphonic acid diethyl ester .
Synthesis Analysis
The synthesis of Diethyl (3-aminopropyl)phosphonate involves chemoselective activation with triflic anhydride . This method allows for flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Molecular Structure Analysis
The molecular weight of Diethyl (3-aminopropyl)phosphonate is 195.20 g/mol . Its IUPAC name is 3-diethoxyphosphorylpropan-1-amine . The InChIKey, a unique identifier for the compound, is DQORFBNFNLHVIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl (3-aminopropyl)phosphonate has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 7 . The topological polar surface area is 61.6 Ų .科学研究应用
缓蚀:它已被用作盐酸中低碳钢的缓蚀剂,在工业酸洗过程中至关重要。该应用得到了实验和理论方法的支持,显示出很高的缓蚀效率 (Gupta et al., 2017)。
有机化合物的合成:它是合成各种有机化合物的原料。例如,它已被用于制备衍生自苯甲醛衍生物和 3-氨基丙醇的线性和环状氨基甲烷膦酸酯 (Zamorano-Octaviano et al., 2006)。
防腐蚀性能:其衍生物,如二乙基(苯氨基)甲基膦酸酯,已对其结构和防腐蚀性能进行了研究。这些研究包括对金属表面腐蚀抑制效率和吸附研究的调查 (Moumeni et al., 2020)。
有机元素共聚物的合成:二乙基(3-氨基丙基)膦酸酯已被用于基于聚二甲基硅氧烷和氨基膦酸酯的新型有机元素共聚物的合成,展示了其在聚合物科学中的用途 (Milenin et al., 2018)。
酶抑制剂和抗菌剂:氨基膦酸酯,包括二乙基(3-氨基丙基)膦酸酯,因其作为酶抑制剂、抗菌剂、抗肿瘤剂或抗病毒剂的潜在生物活性而受到关注 (Ouahrouch et al., 2014)。
光降解研究:其相关的膦酸酯已被研究其在水中的光降解特性,这对于了解其环境归宿非常重要 (Lesueur et al., 2005)。
抗癌研究:某些衍生物显示出有希望的抗癌特性,特别是在白血病治疗方面,表明其在药物化学中的潜力 (Mohammadi et al., 2019)。
合成化学:它已被用于不对称合成,举例说明了它在创建特定手性化合物中的用途 (Smith et al., 2003)。
牙科单体:其衍生物已被合成并探索其在牙科单体中的应用,突出了其在牙科材料科学中的重要性 (Altin et al., 2014)。
安全和危害
属性
IUPAC Name |
3-diethoxyphosphorylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORFBNFNLHVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196016 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-aminopropyl)phosphonate | |
CAS RN |
4402-24-8 | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-aminopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
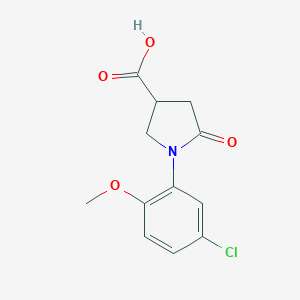
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
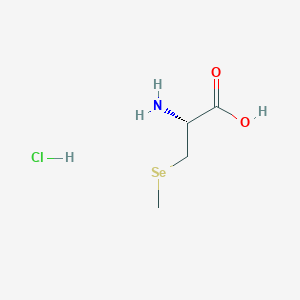

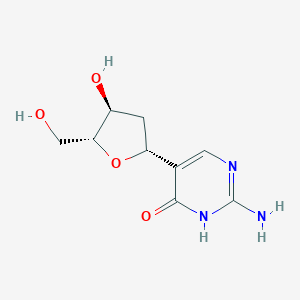
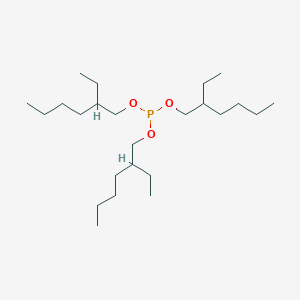

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
